molecular formula C24H37N7O4 B12106204 Nephilatoxin NPTX-11

Nephilatoxin NPTX-11

Cat. No.: B12106204
M. Wt: 487.6 g/mol
InChI Key: HARVYOOSMXGZBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nephilatoxin NPTX-11 is a neurotoxin originally derived from the venom of the Joro spider (Nephila clavata).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nephilatoxin NPTX-11 involves several steps. One efficient method includes the reaction of cadaverine (1,5-diaminopentane) with 2-acetyldimedone in refluxing ethanol. This reaction proceeds within 2 hours to afford the desired product . The synthesis of this compound and its analogues has been well-documented, providing a reliable route for laboratory preparation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis methods used in research can be scaled up for industrial applications. The key steps involve the use of readily available reagents and standard organic synthesis techniques, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Nephilatoxin NPTX-11 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications and studying its properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

Nephilatoxin NPTX-11 has a wide range of scientific research applications:

Mechanism of Action

Nephilatoxin NPTX-11 exerts its effects by blocking excitatory postsynaptic potentials and glutamate-evoked responses. It interacts with non-N-methyl-D-aspartate (non-NMDA) membrane receptors, preventing their transition into open states. This blocking action is primarily due to the 2,4-dihydroxyphenylacetyl asparagine moiety in the toxin structure, which suppresses activity, while the polyamine chain enhances toxic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Nephilatoxin NPTX-11

This compound is unique due to its specific structure, which includes a 2,4-dihydroxyphenylacetyl asparagine moiety and a polyamine chain. This structure is crucial for its potent blocking activity on glutamate receptors, making it a valuable tool for studying synaptic transmission and developing therapeutic agents .

Properties

IUPAC Name

N-[5-(2,5-diaminopentanoylamino)pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N7O4/c25-10-6-8-18(26)23(34)28-11-4-1-5-12-29-24(35)20(14-21(27)32)31-22(33)13-16-15-30-19-9-3-2-7-17(16)19/h2-3,7,9,15,18,20,30H,1,4-6,8,10-14,25-26H2,(H2,27,32)(H,28,34)(H,29,35)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARVYOOSMXGZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNC(=O)C(CCCN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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